

Application Notes and Protocols: Functionalization of p-Carborane at Carbon Vertices

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Compound of Interest

Compound Name: *p*-Carborane

Cat. No.: B1425697

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of **p-carborane** at its carbon vertices. The unique properties of the **p-carborane** cage, including its hydrophobicity, stability, and three-dimensional structure, make it an attractive pharmacophore in modern drug design.^{[1][2][3]} Functionalization at the weakly acidic C-H vertices is a primary strategy for incorporating this versatile scaffold into biologically active molecules.^{[1][2]}

Introduction to C-H Functionalization of p-Carborane

The two carbon atoms in the icosahedral cage of **p-carborane** (1,12-dicarba-closo-dodecaborane) possess weakly acidic protons.^{[1][2]} This acidity allows for deprotonation by strong bases, most commonly n-butyllithium (nBuLi), to form mono- or di-lithiated carborane species. These lithiated intermediates are powerful nucleophiles that can react with a wide range of electrophiles to yield C-functionalized **p-carborane** derivatives. This approach is fundamental for the synthesis of symmetrically and asymmetrically disubstituted **p-carboranes**.

Core Applications in Drug Development

The incorporation of a **p-carborane** cage can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its three-dimensional and hydrophobic nature allows it to serve as a bioisostere for phenyl rings or other bulky groups.[4][5]

Key therapeutic areas where C-functionalized **p-carboranes** are being explored include:

- Oncology: As inhibitors of key cancer-related proteins such as Heat Shock Protein 90 (HSP90) and Cyclooxygenase (COX)/5-Lipoxygenase (5-LO).[4][6][7]
- Endocrinology: As modulators for nuclear receptors, including the estrogen and androgen receptors.[8]
- Neurology: Development of ligands for central nervous system targets.[5]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of C,C'-disubstituted **p-carborane** derivatives via lithiation and subsequent reaction with various electrophiles.

Protocol 1: General Procedure for Double Lithiation of p-Carborane

This protocol describes the formation of the key intermediate, 1,12-dilithio-**p-carborane**, which is used in subsequent functionalization reactions.

Materials:

- **p-Carborane**
- n-Butyllithium (nBuLi) in hexanes (typically 1.6 M or 2.5 M)
- Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
- Argon or nitrogen gas for inert atmosphere
- Schlenk flask and line
- Dry syringes and needles

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve **p-carborane** (1.0 equiv) in anhydrous THF or Et₂O.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (2.2 equiv) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate indicates the generation of the dilithiated species.
- The resulting suspension of 1,12-dilithio-**p-carborane** is ready for reaction with electrophiles.

Protocol 2: Synthesis of 1,12-Bis(hydroxymethyl)-p-carborane

This protocol details the reaction of dilithiated **p-carborane** with paraformaldehyde to introduce hydroxymethyl groups.

Materials:

- 1,12-Dilithio-**p-carborane** solution (from Protocol 1)
- Paraformaldehyde, dried under vacuum
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane (DCM) or ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a suspension of paraformaldehyde (3.0 equiv) in anhydrous THF at -78 °C, slowly add the freshly prepared 1,12-dilithio-**p-carborane** solution via cannula.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1,12-bis(hydroxymethyl)-**p-carborane**.

Protocol 3: Synthesis of **p-Carborane-1,12-dicarboxylic Acid**

This protocol describes the carboxylation of **p-carborane** at both carbon vertices.

Materials:

- 1,12-Dilithio-**p-carborane** solution (from Protocol 1)
- Dry carbon dioxide (CO₂) gas or dry ice
- Anhydrous diethyl ether (Et₂O)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Deionized water

Procedure:

- Cool the freshly prepared 1,12-dilithio-**p-carborane** solution in Et₂O to -78 °C.
- Bubble dry CO₂ gas through the stirred solution for 2-3 hours, or alternatively, pour the solution over an excess of crushed dry ice.

- Allow the mixture to warm to room temperature.
- Acidify the mixture with 2 M HCl until the aqueous layer is acidic.
- Extract the product with Et₂O (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure to obtain **p-carborane-1,12-dicarboxylic acid**.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the C-H functionalization of **p-carborane** with various electrophiles.

Product	Electrophile	Base (equiv.)	Solvent	Reaction Time	Yield (%)	Reference
1,12-Bis(hydroxymethyl)-p-carborane	Paraformaldehyde	nBuLi (2.2)	THF	Overnight	39	[7]
p-Carborane-1,12-dicarboxylic acid	Carbon Dioxide (gas)	nBuLi (2.2)	THF/Et ₂ O	2-3 h	Quantitative	[7]
1,12-Bis(2-thienoyl)-p-carborane	2-Thiophene carbonyl chloride	nBuLi (2.2)	Et ₂ O	24 h	64	[4]
p-C ₂ B ₁₀ H ₁₀ [C(NiPr) ₂ Li(DME)] ₂	N,N'-Diisopropyl carbodiimide	nBuLi (2.0)	THF	-	-	[9]

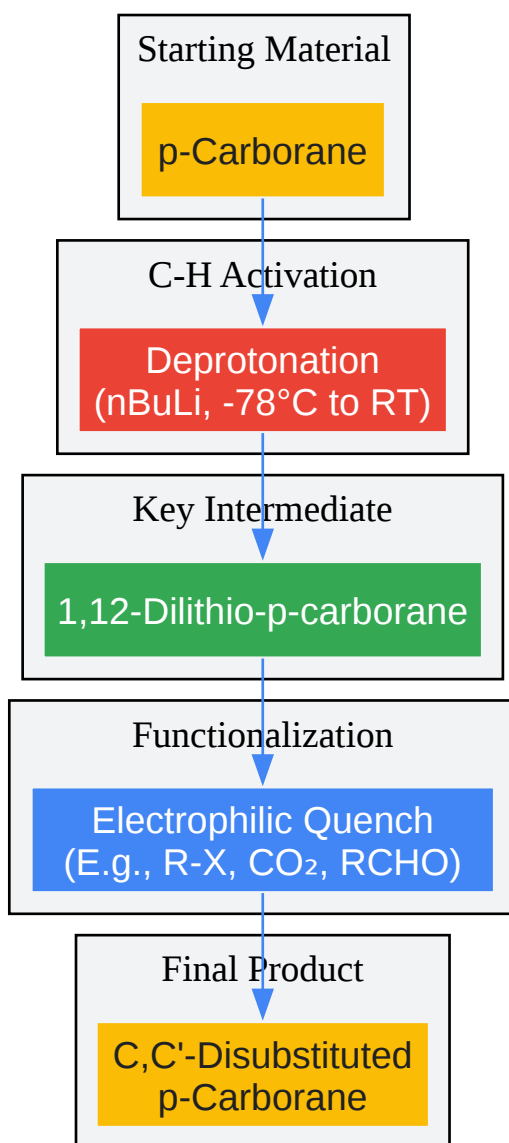
Table 1: Synthesis of Symmetrically Disubstituted **p-Carboranes**.

Compound	Formula	M.p. (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹ B NMR (δ, ppm)	Reference
p-C ₂ B ₁₀ H ₁₀ [C(NiPr) ₂ Li(DME)] ₂	C ₂₄ H ₅₈ B ₁₀ N ₄ O ₄ Li ₂	215 (dec.)	3.53 (sept, 4H), 3.41, 3.25 (DME), 1.55-3.12 (br m, 10H), 0.78 (d, 24H)	155.2 (NCN), 93.3 (C-NCN), 72.6, 58.9 (DME), 46.3 (CH), 25.6 (CH ₃)	-14.1	[9]
p-C ₂ B ₁₀ H ₁₀ [C(NCy) ₂ Li(THF)] ₂	C ₃₄ H ₇₂ B ₁₀ N ₄ O ₄ Li ₂	>300 (dec.)	3.25-3.32 (m, 4H), 1.55-3.15 (br m, 10H), 0.85-1.75 (m, 40H)	154.0 (NCN), 89.2 (C-NCN), 68.2, 26.2 (THF), 58.5, 57.2 (CH), 35.1, 34.6, 26.9, 26.2, 25.4 (CH ₂)	-13.8	[9]

Table 2: Spectroscopic Data for Selected C,C'-Disubstituted **p-Carborane** Derivatives.

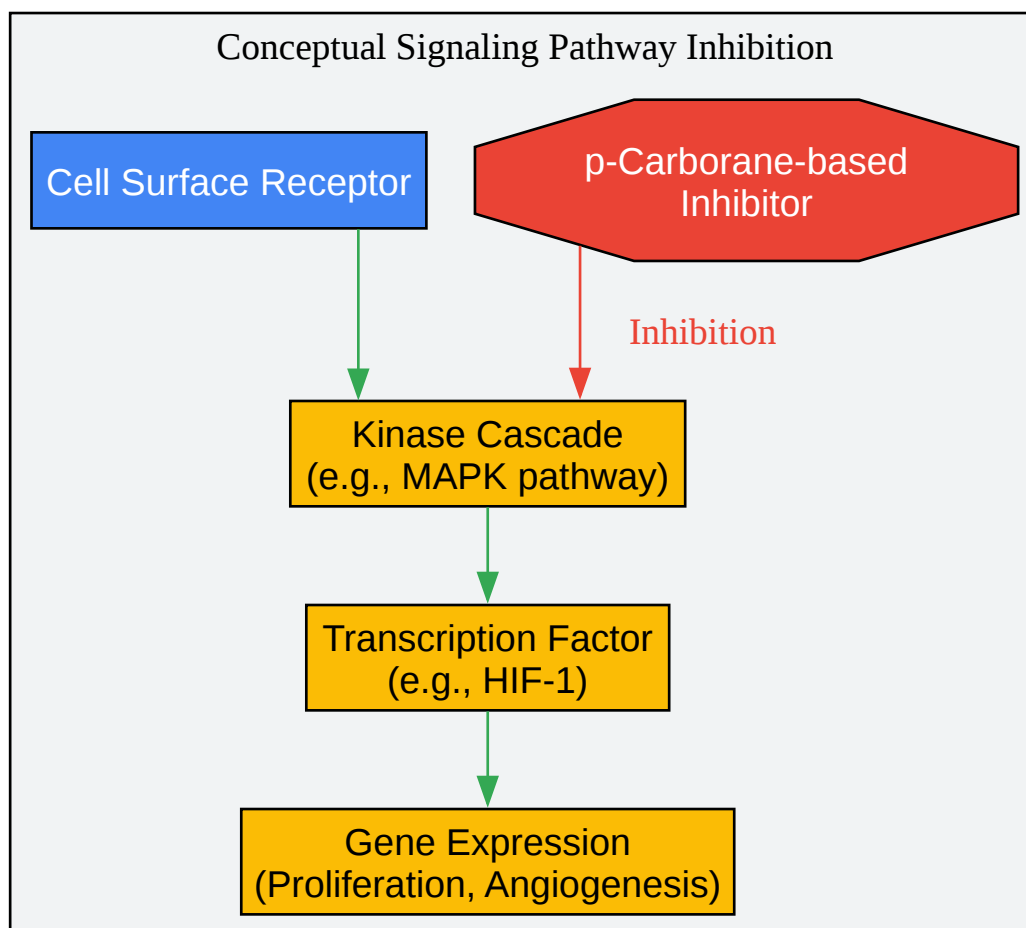
Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for **p-carborane** functionalization and a conceptual signaling pathway where a **p-carborane**-based drug might act.



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Caption: General workflow for C,C'-disubstitution of **p-carborane**.



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Caption: Inhibition of a signaling pathway by a **p-carborane** drug.

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